L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)-
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Overview
Description
L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)-: is a compound with the molecular formula C17H31NO4 . It is a derivative of L-proline, a naturally occurring amino acid, and features a hydroxyl group and a dodecanoyl group attached to the proline ring. This compound is known for its unique structural properties, which include a five-membered ring, a carboxylic acid group, and a tertiary amide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)- typically involves the following steps:
Starting Material: The synthesis begins with L-proline as the starting material.
Hydroxylation: The hydroxylation of L-proline is achieved using specific reagents and catalysts to introduce the hydroxyl group at the desired position.
Industrial Production Methods
In an industrial setting, the production of L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Hydroxylation: Utilizing large reactors and efficient catalysts to achieve the hydroxylation step.
Acylation in Bulk: Conducting the acylation reaction in large-scale reactors with precise control over temperature and reaction time to maximize yield.
Chemical Reactions Analysis
Types of Reactions
L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl and amide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions.
Major Products
The major products formed from these reactions include:
Ketones and Aldehydes: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biochemical processes.
Pathways: It influences pathways related to protein synthesis, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)- can be compared with other similar compounds, such as:
L-Proline: The parent compound, lacking the hydroxyl and dodecanoyl groups.
4-Hydroxyproline: Similar structure but without the dodecanoyl group.
N-Dodecanoylproline: Similar structure but without the hydroxyl group.
The uniqueness of L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)- lies in its combined structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H31NO4 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(2S,4R)-1-dodecanoyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H31NO4/c1-2-3-4-5-6-7-8-9-10-11-16(20)18-13-14(19)12-15(18)17(21)22/h14-15,19H,2-13H2,1H3,(H,21,22)/t14-,15+/m1/s1 |
InChI Key |
BWSWZBCSFZAYOB-CABCVRRESA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N1C[C@@H](C[C@H]1C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)N1CC(CC1C(=O)O)O |
Origin of Product |
United States |
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